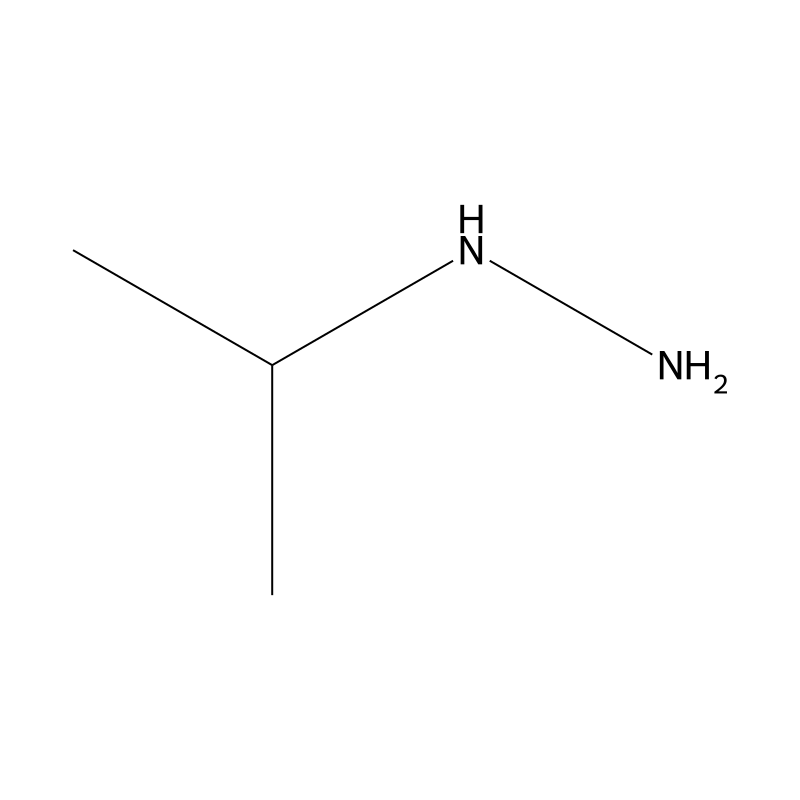

1-Isopropylhydrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and characterization:

1-Isopropylhydrazine (also known as propan-2-ylhydrazine) is a colorless liquid with a boiling point of 120.1 °C. Its synthesis has been described in various scientific publications, with methods utilizing hydrazine hydrochloride and isopropanol being common []. These studies also detail the characterization of 1-isopropylhydrazine using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy [].

Potential applications:

While not currently widely used, research suggests that 1-isopropylhydrazine might hold potential in several scientific fields:

- Organic synthesis: As a mild reducing agent, 1-isopropylhydrazine has been explored for the conversion of carbonyl compounds to their corresponding hydrazones [].

- Pharmaceutical research: Studies have investigated the potential of 1-isopropylhydrazine derivatives as anticonvulsant and anti-inflammatory agents [, ]. However, it is important to note that further research is needed to determine the efficacy and safety of these compounds for therapeutic purposes.

Important safety considerations:

It is crucial to emphasize that 1-isopropylhydrazine is a hazardous compound. It is classified as acutely toxic, flammable, and corrosive []. Research involving 1-isopropylhydrazine should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator.

1-Isopropylhydrazine, also known as propan-2-ylhydrazine, is an organic compound with the molecular formula and a molecular weight of 74.13 g/mol. It is a colorless to pale yellow liquid that is soluble in water and various organic solvents. The compound features a hydrazine functional group (-NH-NH-) attached to an isopropyl group, which contributes to its unique chemical properties. Its structure can be represented by the InChI key KJAQRHMKLVGSCG-UHFFFAOYSA-N and the SMILES notation CC(C)NN .

- Condensation Reactions: It can react with carbonyl compounds to form hydrazones. For example, when 1-isopropylhydrazine reacts with acetone, it yields the corresponding hydrazone.

- Oxidation: The compound can undergo oxidation to form corresponding azines or azo compounds.

- Substitution Reactions: Under certain conditions, 1-isopropylhydrazine can participate in nucleophilic substitution reactions due to the presence of the nucleophilic nitrogen atoms .

1-Isopropylhydrazine exhibits a range of biological activities, making it of interest in medicinal chemistry. It has been identified as a potential intermediate in the synthesis of various pharmaceuticals. Some studies suggest that derivatives of 1-isopropylhydrazine may possess antitumor properties and exhibit activity against certain bacterial strains. Its broad-spectrum activity makes it a candidate for further research in drug development .

Several methods have been developed for synthesizing 1-isopropylhydrazine:

- Hydrazine Hydrate Reaction: A common method involves reacting hydrazine hydrate with isopropanol in the presence of hydrochloric acid, yielding 1-isopropylhydrazine hydrochloride as a product .

- Bromoalkane Method: Another approach includes reacting bromoalkanes with hydrazine hydrate. In this method, bromo propane is reacted with excess hydrazine hydrate to produce 1-isopropylhydrazine .

1-Isopropylhydrazine finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting cancer and infectious diseases.

- Chemical Research: The compound is used in organic synthesis for developing new chemical entities.

- Agricultural Chemicals: Some derivatives may be explored for use in agrochemicals due to their biological activity .

Several compounds share structural similarities with 1-isopropylhydrazine, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Hydrazine | Simplest form; highly reactive and toxic. | |

| Dimethylhydrazine | Two methyl groups; used as a rocket propellant. | |

| Ethylhydrazine | Ethyl group instead of isopropyl; less steric hindrance. | |

| Diisopropylhydrazine | Contains two isopropyl groups; different reactivity profile. |

Uniqueness of 1-Isopropylhydrazine

1-Isopropylhydrazine stands out due to its balance between reactivity and steric hindrance provided by the isopropyl group. This unique structure allows it to engage effectively in various

1-Isopropylhydrazine belongs to the broader class of hydrazines, which are characterized by two nitrogen atoms linked via a covalent bond and carrying various alkyl or aryl substituents. The systematic classification of hydrazines places 1-isopropylhydrazine among the monosubstituted hydrazines, where a single hydrocarbon group is bonded to one of the nitrogen atoms in the hydrazine structure. This compound exhibits the molecular formula C3H10N2 with a molecular weight of 74.12 grams per mole.

The discovery and development of hydrazine chemistry can be traced back to the pioneering work of Emil Fischer in the 1870s. Fischer, recognized as a father of organic chemistry, accidentally discovered phenylhydrazine in 1874 while working in the laboratory of Adolf von Baeyer in Strasbourg. This seminal discovery established the foundation for subsequent research into hydrazine derivatives, including the eventual synthesis and characterization of alkylated variants such as 1-isopropylhydrazine.

The systematic study of hydrazines gained momentum through the work of Hans Meyer and Josef Malley at the German Charles-Ferdinand University in Prague, who synthesized isonicotinyl-hydrazine in 1912 as part of their doctoral research. Although this compound remained largely forgotten for nearly four decades, it would later prove instrumental in the development of hydrazine-based pharmaceuticals and research compounds.

Fundamental Chemical Properties

1-Isopropylhydrazine presents as a colorless liquid with distinct physical and chemical characteristics that define its behavior in various chemical environments. The compound possesses a boiling point of 120.1 degrees Celsius and demonstrates significant solubility in both water and organic solvents. Its chemical structure can be represented by the International Union of Pure and Applied Chemistry identifier KJAQRHMKLVGSCG-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System notation CC(C)NN.

The compound's Chemical Abstracts Service registry number 2257-52-5 provides unique identification within chemical databases and literature. Mass spectral analysis reveals characteristic fragmentation patterns that facilitate identification and structural confirmation in analytical applications. The spectral data indicates molecular ion peaks consistent with the expected molecular weight and fragmentation patterns typical of alkylated hydrazine compounds.

Molecular Formula and Weight

1-Isopropylhydrazine is an organic compound with a relatively simple structure consisting of a hydrazine core substituted with an isopropyl group [1]. The molecular formula of 1-Isopropylhydrazine is C3H10N2, indicating it contains three carbon atoms, ten hydrogen atoms, and two nitrogen atoms [2]. The molecular weight of this compound is 74.13 g/mol, which places it among the smaller organic molecules containing nitrogen [3].

| Property | Value |

|---|---|

| Molecular Formula | C3H10N2 |

| Molecular Weight | 74.13 g/mol |

The compound is also known by several synonyms including isopropylhydrazine and propan-2-ylhydrazine, with the IUPAC name being propan-2-ylhydrazine [4]. The structure features a hydrazine moiety (-NH-NH2) with one nitrogen atom substituted by an isopropyl group (-CH(CH3)2) [5]. This arrangement gives the molecule its distinctive chemical properties and reactivity profile [1].

Bond Configurations and Spatial Arrangement

The bond configuration of 1-Isopropylhydrazine involves several types of chemical bonds with specific lengths and characteristics [6]. The nitrogen-nitrogen (N-N) bond in the hydrazine group has a typical bond length of approximately 1.45-1.47 Å, which is characteristic of a single bond between nitrogen atoms [7]. The nitrogen-hydrogen (N-H) bonds are shorter, measuring about 1.01-1.02 Å, while the carbon-nitrogen (C-N) bond connecting the isopropyl group to the hydrazine moiety has a length of approximately 1.47-1.48 Å [8].

| Bond | Bond Length (Å) | Bond Type |

|---|---|---|

| N-N | 1.45-1.47 | Single bond |

| N-H | 1.01-1.02 | Single bond |

| C-N | 1.47-1.48 | Single bond |

| C-H | 1.09-1.10 | Single bond |

| C-C | 1.52-1.54 | Single bond |

The spatial arrangement of 1-Isopropylhydrazine is influenced by the tetrahedral geometry around the nitrogen atoms and the carbon atom of the isopropyl group [9]. The bond angles deviate slightly from the ideal tetrahedral angle of 109.5° due to the presence of lone pairs on the nitrogen atoms [8]. The C-N-N bond angle is approximately 115-116°, while the N-N-H bond angle is around 107° due to the repulsion from the lone pair on the nitrogen atom [9].

| Bond Angle | Approximate Value | Description |

|---|---|---|

| C-N-N | 115-116° | Slightly compressed from tetrahedral |

| N-N-H | 107° | Compressed due to lone pair repulsion |

| C-N-H | 109.5° | Near tetrahedral |

| H-N-H | 106-107° | Compressed due to lone pair repulsion |

| C-C-N | 109.5° | Near tetrahedral |

The molecule adopts a conformation that minimizes steric hindrance between the isopropyl group and the hydrazine moiety [7]. The nitrogen atoms in the hydrazine group each possess a lone pair of electrons, which influences the overall electronic distribution and reactivity of the molecule [8].

Functional Group Analysis

1-Isopropylhydrazine contains two primary functional groups that define its chemical behavior: the hydrazine group and the isopropyl group [1]. The hydrazine functional group (-NH-NH2) is the core structure of the molecule and consists of two nitrogen atoms connected by a single bond, with each nitrogen bearing hydrogen atoms [2]. This group is characterized by the presence of nucleophilic nitrogen atoms with lone pairs of electrons, making it reactive toward electrophilic species [3].

| Functional Group | Position | Characteristic |

|---|---|---|

| Hydrazine (-NH-NH2) | Core structure | Nucleophilic nitrogen atoms with lone pairs |

| Isopropyl (-CH(CH3)2) | Attached to one nitrogen atom | Branched alkyl group providing steric bulk |

The isopropyl group (-CH(CH3)2) is attached to one of the nitrogen atoms of the hydrazine moiety [4]. This branched alkyl group provides steric bulk and influences the electronic properties of the adjacent nitrogen atom [5]. The presence of the isopropyl group affects the basicity and nucleophilicity of the substituted nitrogen atom compared to the unsubstituted one [6].

The functional groups in 1-Isopropylhydrazine work together to determine its chemical reactivity [7]. The hydrazine portion makes the compound a good nucleophile and reducing agent, while the isopropyl group modifies these properties through steric and electronic effects [8]. This combination of functional groups gives 1-Isopropylhydrazine its distinctive chemical behavior in various reactions [9].

Physical Properties

Physical State and Appearance

At standard temperature and pressure (25°C and 1 atmosphere), 1-Isopropylhydrazine exists as a colorless liquid [15]. The compound has no distinctive color, appearing transparent when pure [1]. This physical state is consistent with other low molecular weight hydrazine derivatives, which typically exist as liquids at room temperature due to their molecular weight and intermolecular forces [3].

The appearance of 1-Isopropylhydrazine as a colorless liquid is significant from an analytical perspective, as it allows for visual confirmation of purity when the compound is being handled or used in laboratory settings [4]. Any discoloration might indicate the presence of impurities or degradation products [5].

Melting and Boiling Points

The boiling point of 1-Isopropylhydrazine is approximately 120.1 ± 9.0°C at standard atmospheric pressure (760 mmHg) [15]. This relatively high boiling point for a compound of its size can be attributed to the presence of hydrogen bonding between the hydrazine groups of adjacent molecules [2]. The nitrogen atoms in the hydrazine moiety can form hydrogen bonds with hydrogen atoms attached to nitrogen in neighboring molecules, increasing the energy required for vaporization [3].

Interestingly, the melting point of 1-Isopropylhydrazine is not well-documented in the scientific literature [15]. This gap in data may be due to practical challenges in measuring the melting point or because the compound remains liquid at temperatures commonly encountered in laboratory settings [4]. The hydrochloride salt of 1-Isopropylhydrazine, however, has a documented melting point of approximately 123°C, which is typical for ionic derivatives of organic amines [17].

The thermal properties of 1-Isopropylhydrazine are important considerations for its storage, handling, and potential applications in chemical processes [5]. The boiling point, in particular, indicates that the compound has moderate volatility and would require heating to efficiently distill or vaporize it [6].

Density and Solubility Characteristics

The density of 1-Isopropylhydrazine is approximately 0.8 ± 0.1 g/cm³ at room temperature [15]. This value indicates that the compound is less dense than water, which has implications for its behavior in liquid-liquid extractions and other separation techniques [1]. The relatively low density is consistent with other small organic molecules containing nitrogen and carbon atoms [2].

| Property | Value |

|---|---|

| Physical State | Liquid |

| Appearance | Colorless liquid |

| Boiling Point | 120.1 ± 9.0°C at 760 mmHg |

| Density | 0.8 ± 0.1 g/cm³ |

| Solubility in Water | Soluble |

1-Isopropylhydrazine is soluble in water, which can be attributed to its ability to form hydrogen bonds with water molecules through its nitrogen atoms [16]. This solubility characteristic is important for various applications and influences how the compound behaves in aqueous environments [3]. The hydrazine group, with its polar N-H bonds, contributes significantly to the compound's water solubility [4].

In addition to water, 1-Isopropylhydrazine is likely soluble in polar organic solvents such as alcohols, ethers, and other protic solvents that can engage in hydrogen bonding [5]. The compound's solubility profile is influenced by both the polar hydrazine group and the non-polar isopropyl group, giving it a balance of hydrophilic and hydrophobic properties [6].

Spectroscopic Properties

The spectroscopic properties of 1-Isopropylhydrazine provide valuable insights into its molecular structure and electronic characteristics [18]. Mass spectrometry data reveals a molecular ion peak at m/z 74, corresponding to the molecular weight of the compound [8]. The fragmentation pattern shows prominent peaks at m/z 59 (base peak), 32, 42, and 31, which correspond to various fragments formed during ionization [8].

| Spectroscopic Method | Key Features |

|---|---|

| Mass Spectrometry (m/z) | 59 (base peak), 32, 42, 74 (molecular ion), 31 |

| Infrared Spectroscopy | N-H stretching vibrations |

| Nuclear Magnetic Resonance | Methyl groups appear as doublet, methine hydrogen as multiplet |

Infrared spectroscopy of 1-Isopropylhydrazine would show characteristic N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹ [20]. These vibrations are associated with the hydrazine functional group and provide confirmation of its presence in the molecule [1]. The C-H stretching vibrations from the isopropyl group would appear in the range of 2850-3000 cm⁻¹ [2].

Nuclear Magnetic Resonance (NMR) spectroscopy of 1-Isopropylhydrazine would reveal distinctive signals for the different hydrogen environments in the molecule [19]. The methyl groups of the isopropyl moiety would appear as a doublet due to coupling with the adjacent methine hydrogen [3]. The methine hydrogen would appear as a multiplet due to coupling with both the methyl hydrogens and the adjacent nitrogen [4]. The N-H hydrogens would show signals that may be broadened due to exchange processes [5].

XLogP3

UNII

Related CAS

68143-29-3 (sulfate)

72824-97-6 (sulfate (2:1))

73941-11-4 (unspecified hydrochloride)

GHS Hazard Statements

H226 (97.44%): Flammable liquid and vapor [Warning Flammable liquids];

H301+H331 (97.44%): Toxic if swallowed or if inhaled [Danger Acute toxicity, oral;

acute toxicity, inhalation];

H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];

H314 (97.44%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331 (97.44%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Health Hazard;Environmental Hazard